Naphthalene-2,7-disulfonyl dichloride

Description

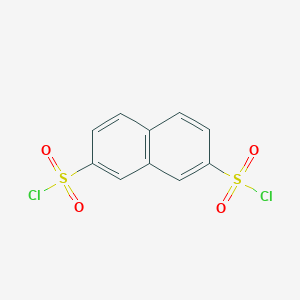

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalene-2,7-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUZZHKEDNPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383558 | |

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19551-16-7 | |

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Naphthalene-2,7-disulfonyl Dichloride: A Bifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-2,7-disulfonyl dichloride is a highly reactive, bifunctional organic compound that serves as a pivotal intermediate in the realms of medicinal chemistry, materials science, and supramolecular chemistry.[1] Characterized by a rigid naphthalene core symmetrically substituted with two electrophilic sulfonyl chloride groups, this molecule offers a geometrically defined and versatile scaffold for constructing complex molecular architectures.[1] Its primary utility lies in its capacity as a cross-linking agent and a monomer for the synthesis of high-performance polymers, where the naphthalene backbone imparts enhanced thermal stability and unique optical properties.[1] Furthermore, in drug discovery, the sulfonamide linkage, readily formed by the reaction of sulfonyl chlorides with amines, is a well-established pharmacophore, making Naphthalene-2,7-disulfonyl dichloride a valuable starting material for novel therapeutic agents.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Molecular and Physicochemical Properties

The unique characteristics of Naphthalene-2,7-disulfonyl dichloride stem from its distinct molecular structure. The 2,7-substitution pattern enforces a linear and rigid geometry, which is highly advantageous for creating well-defined supramolecular assemblies and polymers.[1] The core chemical identity and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 19551-16-7 | [1][2] |

| Molecular Formula | C₁₀H₆Cl₂O₄S₂ | [2] |

| Molecular Weight | 325.2 g/mol | [1][2] |

| IUPAC Name | naphthalene-2,7-disulfonyl chloride | [2] |

| InChI Key | FJKUZZHKEDNPDN-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | [2] |

| Melting Point | Not experimentally reported; the analogous 1,5-isomer melts at 181–183 °C, suggesting a high melting point. | [3] |

| Solubility | Insoluble in water (reacts); soluble in various organic solvents. | |

| Appearance | Typically a white to off-white crystalline solid. |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of Naphthalene-2,7-disulfonyl dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ symmetry of the 2,7-disubstituted naphthalene core, the molecule presents a simplified NMR spectrum.

-

¹H NMR: The aromatic protons are expected to appear as a set of multiplets in the downfield region, typically between δ 7.8–8.5 ppm .[1]

-

¹³C NMR: The sulfonyl-substituted carbons are anticipated to resonate in the range of δ 125–135 ppm .[1] The symmetry of the molecule results in fewer unique carbon signals than a non-symmetrical disubstituted naphthalene.

Infrared (IR) Spectroscopy

The IR spectrum provides a distinct vibrational fingerprint for the key functional groups.

-

S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group are observed. The asymmetric stretch typically appears around 1370 cm⁻¹ , while the symmetric stretch is found near 1170 cm⁻¹ .[1]

-

S-Cl Stretching: A characteristic absorption for the carbon-chlorine bond is expected in the lower frequency region, around 600 cm⁻¹ .[1]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of this compound.[1]

-

Causality: Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's high boiling point and thermal lability, which can lead to decomposition in the hot injector.[1]

-

Analytical Insight: Because of its high reactivity, particularly its susceptibility to hydrolysis, Naphthalene-2,7-disulfonyl dichloride is often analyzed by observing the formation of its corresponding, more polar hydrolysis product, naphthalene-2,7-disulfonic acid.[1] This makes LC-MS an ideal technique for purity assessment and reaction monitoring.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of Naphthalene-2,7-disulfonyl dichloride is rooted in the high electrophilicity of the sulfur atoms within the two sulfonyl chloride groups. These sites are highly susceptible to attack by a wide range of nucleophiles.[1]

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of reaction involves the substitution of the chloride leaving group by a nucleophile. This reactivity is the foundation for its use as a versatile bifunctional linker.

-

With Amines: Forms highly stable sulfonamides. This is one of the most common transformations, widely used in the synthesis of dyes and biologically active compounds.[1]

-

With Alcohols/Phenols: Yields sulfonate esters, which are important intermediates in their own right.[1]

-

With Water: Rapidly hydrolyzes to form the corresponding naphthalene-2,7-disulfonic acid. This reaction underscores the need for anhydrous conditions during synthesis and handling.[1]

Caption: General reactivity of Naphthalene-2,7-disulfonyl dichloride.

Synthesis and Purification Protocol

The synthesis of Naphthalene-2,7-disulfonyl dichloride is typically achieved via a two-step process starting from naphthalene. The following protocol is based on established procedures for analogous naphthalenedisulfonyl chlorides and represents a robust and validated methodology.[3]

Workflow: From Naphthalene to Naphthalene-2,7-disulfonyl Dichloride

Caption: Two-step synthesis pathway for the target compound.

Step 1: Synthesis of Disodium Naphthalene-2,7-disulfonate

-

Expertise & Rationale: The sulfonation of naphthalene is temperature-dependent. High temperatures (typically >160°C) favor the formation of the thermodynamically more stable 2-substituted sulfonic acids, and prolonged reaction times with excess sulfuric acid lead to disubstitution, yielding a mixture of 2,6- and 2,7-isomers. Separation is achieved by fractional crystallization of the sodium salts.

-

Reaction Setup: In a fume hood, carefully heat naphthalene with an excess of concentrated sulfuric acid to approximately 175°C. Maintain this temperature for several hours until the reaction is complete.

-

Workup: Cool the reaction mixture and cautiously dilute it with water.

-

Isolation: Neutralize the solution with sodium hydroxide or sodium chloride solution to precipitate the disodium salts of the naphthalenedisulfonic acids.

-

Purification: The 2,7-isomer is typically separated from the 2,6-isomer by fractional crystallization, exploiting differences in their solubility. The resulting disodium salt should be thoroughly dried in a vacuum oven at >120°C for at least 24 hours before proceeding.[3]

Step 2: Synthesis of Naphthalene-2,7-disulfonyl Dichloride

-

Trustworthiness & Causality: The conversion of a sulfonic acid salt to a sulfonyl chloride requires a strong chlorinating agent. Phosphorus pentachloride (PCl₅) is a highly effective, albeit aggressive, reagent for this transformation. The reaction is performed under anhydrous conditions to prevent hydrolysis of the product. The removal of the phosphorus oxychloride (POCl₃) byproduct under vacuum is a critical step for obtaining a clean crude product.

-

Reaction Setup: In a dry round-bottomed flask equipped with a reflux condenser and a drying tube, thoroughly mix the finely powdered, anhydrous disodium naphthalene-2,7-disulfonate (1.0 mole) with phosphorus pentachloride (PCl₅) (2.5 moles).

-

Heating: Place the flask in an oil bath and heat to 110°C for 1-2 hours. Intermittently and carefully stir the thickening paste with a glass rod.

-

Byproduct Removal: After the heating period, place the flask under vacuum (water aspirator) and heat on a steam bath for 2 hours to remove the volatile POCl₃ and any excess PCl₅.[3]

-

Workup: Cool the flask. Carefully pulverize the resulting dry cake in a mortar. Transfer the powder to a large beaker and add a biphasic mixture of chloroform (or another suitable chlorinated solvent) and ice-cold water.

-

Extraction & Isolation: Heat the mixture on a steam bath with vigorous stirring to dissolve the product in the organic layer. Separate the hot layers using a separatory funnel.

-

Purification: Filter the hot chloroform solution. Reduce the volume of the filtrate by rotary evaporation and cool in an ice bath to crystallize the Naphthalene-2,7-disulfonyl dichloride. Collect the crystals by filtration. A second crop can be obtained by further concentrating the mother liquor.[3]

Handling, Storage, and Safety

Naphthalene-2,7-disulfonyl dichloride is a reactive chemical that requires careful handling.

-

Moisture Sensitivity: It is highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas. Always handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[1]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture. Storage at 2-8°C is recommended to maintain long-term stability and purity.[1]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Application in Drug Discovery: A Case Study

The utility of Naphthalene-2,7-disulfonyl dichloride in medicinal chemistry is exemplified by its use as a scaffold for developing inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often overactive in cancer cells.

Protocol: Synthesis of Naphthalene-Sulfonamide Hybrids

This protocol describes the reaction of a sulfonyl chloride intermediate with various anilines to produce a library of potential STAT3 inhibitors.

-

Intermediate Synthesis: First, prepare the necessary sulfonyl chloride precursor, such as 6-acetylnaphthalene-2-sulfonyl chloride. This is achieved by the dropwise addition of 1-(naphthalen-2-yl)ethan-1-one to chlorosulfonic acid at 0°C, followed by stirring at room temperature for 2 hours. The product is isolated by pouring the mixture onto crushed ice and filtering the precipitate.

-

Sulfonamide Formation: To a solution of the desired aniline or other amine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) as a base.

-

Coupling Reaction: Add a solution of the naphthalene sulfonyl chloride (e.g., 6-acetylnaphthalene-2-sulfonyl chloride) (1.0 eq) in dichloromethane to the amine solution.

-

Reaction Monitoring & Workup: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting sulfonamide derivative by column chromatography or recrystallization.

Conclusion

Naphthalene-2,7-disulfonyl dichloride is a powerful and versatile chemical tool for researchers. Its rigid, symmetrical structure and dual reactive sites provide a predictable platform for creating novel polymers, supramolecular structures, and complex organic molecules. The straightforward, yet robust, chemistry of its sulfonyl chloride groups allows for the reliable formation of stable sulfonamide and sulfonate ester linkages, making it particularly valuable in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for leveraging its full synthetic potential.

References

-

Naphthalene-2,7-disulfonyl dichloride | C10H6Cl2O4S2 | CID 2795149. PubChem. Available at: [Link]

-

2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125. PubChem. Available at: [Link]

-

Rudakova, N. I., Erykalov, Yu. G., & Yanina, O. P. (1985). CONVERSION OF SOME NAPHTHALENEDISULFONIC ACID CHLORIDES INTO DICHLORONAPHTHALENES. Chemischer Informationsdienst, 16(7). Available at: [Link]

-

Naphthalene-2,7-disulfonyl dichloride | C10H6Cl2O4S2 | CID 2795149. PubChem. Available at: [Link]

-

Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link] Nacsa_ART_SI.pdf

-

A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. (2020). Available at: [Link]

-

DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. Available at: [Link]

-

Naphthalene-1,5-disulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

- Patai, S. (Ed.). (1991).

-

Naphthalene-2,7-disulfonic acid | C10H8O6S2 | CID 66707. PubChem. Available at: [Link]

-

Naphthalene-2-Sulfonyl Chloride. Anshul Specialty Molecules. Available at: [Link]

-

13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Naphthalene-2,7-disulfonyl dichloride: A Bifunctional Scaffold for Advanced Synthesis and Drug Discovery

Abstract

Naphthalene-2,7-disulfonyl dichloride is a highly reactive, bifunctional organic building block of significant interest to researchers in materials science and drug discovery. Its rigid, symmetrical naphthalene core, functionalized with two electrophilic sulfonyl chloride groups, serves as a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven synthesis protocol, and a comprehensive exploration of its applications, with a particular focus on the development of novel anticancer agents. We will dissect the causality behind experimental choices, present quantitative data in structured formats, and provide actionable protocols for its synthesis and safe handling, thereby equipping researchers, scientists, and drug development professionals with the critical knowledge to leverage this compound in their work.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of chemical synthesis, the choice of starting materials is paramount to the success and efficiency of a research program. Naphthalene-2,7-disulfonyl dichloride (CAS: 19551-16-7) represents more than a mere chemical intermediate; it is a strategic architectural element. The 2,7-substitution pattern imparts a linear and constrained geometry to the molecule, a feature that is highly valuable for creating defined supramolecular structures and high-performance polymers with enhanced thermal stability.[1]

The core of its utility lies in the two sulfonyl chloride (-SO₂Cl) groups. The sulfur atom in each group is highly electron-deficient, rendering it a strong electrophile susceptible to nucleophilic attack.[1] This inherent reactivity is the gateway to a vast array of derivatives, most notably sulfonamides and sulfonic acid esters, formed through reactions with amines and alcohols, respectively.[1] For drug development professionals, this bifunctionality allows for the systematic creation of compound libraries, facilitating structure-activity relationship (SAR) studies to optimize therapeutic candidates.[2] This guide will illuminate the path from synthesis to application, demonstrating the compound's role as a pivotal tool in modern chemical and pharmaceutical research.

Section 1: Molecular Architecture and Physicochemical Profile

The molecular structure of Naphthalene-2,7-disulfonyl dichloride dictates its reactivity and utility. The rigid naphthalene core provides a stable and predictable framework, while the two sulfonyl chloride groups act as highly reactive handles for chemical modification.

Core Structure and Reactivity

The primary sites of chemical reactivity are the two sulfonyl chloride groups. The strong electron-withdrawing nature of the adjacent oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic. This facilitates nucleophilic substitution reactions, which typically proceed via a tetrahedral intermediate followed by the departure of the chloride ion, a good leaving group.[1] This reactivity is the foundation for its use as a cross-linking agent and a monomer in polymerization reactions.[1]

Physicochemical Data

Quantitative data for Naphthalene-2,7-disulfonyl dichloride is summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 19551-16-7 | [3] |

| Molecular Formula | C₁₀H₆Cl₂O₄S₂ | [3] |

| Molecular Weight | 325.2 g/mol | [3] |

| IUPAC Name | naphthalene-2,7-disulfonyl chloride | [3] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | [3] |

| InChIKey | FJKUZZHKEDNPDN-UHFFFAOYSA-N | [3] |

| Appearance | Solid (Typical) | Vendor Data |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |

| Moisture Sensitivity | Reacts with water | [1] |

Section 2: Synthesis and Manufacturing Protocol

The synthesis of Naphthalene-2,7-disulfonyl dichloride is typically a two-step process: the disulfonation of naphthalene followed by the chlorination of the resulting disulfonic acid. The protocol described below is a self-validating system, grounded in established chemical principles and adapted from proven methodologies for similar compounds.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of Naphthalene-2,7-disulfonyl dichloride.

Step 1: Synthesis of Naphthalene-2,7-disulfonic Acid

This step involves the electrophilic aromatic substitution of naphthalene using concentrated sulfuric acid. Controlling the reaction temperature is crucial for achieving the desired 2,7-isomer.

-

Rationale: The sulfonation of naphthalene is kinetically controlled at lower temperatures (favoring the 1-sulfonic acid) and thermodynamically controlled at higher temperatures. Disulfonation at elevated temperatures tends to yield the more stable 2,6- and 2,7-isomers.[4]

Protocol:

-

In a well-ventilated fume hood, equip a round-bottomed flask with a mechanical stirrer, heating mantle, and a reflux condenser.

-

Charge the flask with refined naphthalene (1.0 mol). Heat gently until the naphthalene melts (m.p. ~80°C).

-

Begin stirring and slowly add concentrated (98%) sulfuric acid (approx. 2.5-3.0 mol) to the molten naphthalene. An exothermic reaction will occur.

-

Once the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 4-5 hours.[5]

-

After the reaction period, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing cold water or crushed ice, while stirring. This will precipitate the disulfonic acid.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water to remove excess sulfuric acid.

-

The crude Naphthalene-2,7-disulfonic acid can be purified by recrystallization. The product should be thoroughly dried in a vacuum oven before proceeding to the next step, as any residual water will consume the chlorinating agent.

Step 2: Conversion to Naphthalene-2,7-disulfonyl dichloride

This step converts the sulfonic acid groups into the desired sulfonyl chloride groups using a strong chlorinating agent.

-

Rationale: Phosphorus pentachloride (PCl₅) is a highly effective reagent for this transformation.[6] It reacts with sulfonic acids to produce the sulfonyl chloride, with volatile phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts, which can be removed from the reaction mixture.[3][6]

Protocol:

-

In a dry round-bottomed flask protected by a calcium chloride drying tube, place the finely powdered, dry Naphthalene-2,7-disulfonic acid (0.4 mol).

-

Add finely divided phosphorus pentachloride (PCl₅) (1.0 mol, a slight excess for each sulfonic acid group).[3] Thoroughly mix the solids with a glass rod.

-

Place the flask in an oil bath and heat the mixture to 120–130°C for 90-120 minutes.[7] The mixture will become a thick paste. Stir intermittently if possible.

-

After the heating period, cool the flask. Cautiously add crushed ice or cold water to the reaction mixture to hydrolyze the excess PCl₅ and the POCl₃ byproduct.[7] This step is highly exothermic and will release HCl gas; it must be performed in an efficient fume hood.

-

Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent, such as chloroform or dichloromethane (3 x volume of aqueous layer).[7]

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude Naphthalene-2,7-disulfonyl dichloride can be purified by recrystallization from a suitable solvent (e.g., chloroform or toluene) to yield the final product.

Section 3: Applications in Drug Discovery & Development

The true power of Naphthalene-2,7-disulfonyl dichloride is realized when it is used as a scaffold to create new chemical entities with therapeutic potential. The naphthalene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[2][8] The disulfonyl dichloride allows for the facile synthesis of disulfonamides, a class of compounds with a broad spectrum of biological activities.[2]

Case Study: Naphthalene-Sulfonamide Hybrids as STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when over-activated, promotes cancer cell proliferation and survival.[9][10] Consequently, inhibiting the STAT3 signaling pathway is a promising strategy for cancer therapy. Naphthalene-sulfonamide hybrids have emerged as potent inhibitors of STAT3 phosphorylation.[9][10]

A study by Elsayed et al. (2025) demonstrated the synthesis of 6-acetylnaphthalene-2-sulfonamide derivatives with significant cytotoxic activity against the MCF7 human breast cancer cell line.[7][9] These compounds were synthesized by reacting a 6-acetylnaphthalene-2-sulfonyl chloride precursor with various substituted amines.[9]

Protocol for Sulfonamide Synthesis (General):

-

Dissolve the desired amine (e.g., a substituted aniline) (1.0 eq) in a suitable aprotic solvent like dichloromethane in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to act as an acid scavenger.

-

Slowly add a solution of Naphthalene-2,7-disulfonyl dichloride (0.5 eq for symmetrical disubstitution) in the same solvent.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with dilute HCl, water, and brine.

-

Dry the organic layer, concentrate it, and purify the resulting sulfonamide product by column chromatography or recrystallization.

Biological Activity and Signaling Pathway

The synthesized naphthalene-sulfonamide derivatives were shown to inhibit STAT3 phosphorylation and downregulate key genes in the IL6/JAK2/STAT3 signaling pathway, leading to apoptosis in cancer cells.[9][11]

Quantitative Data: In Vitro Activity of Naphthalene-Sulfonamide Hybrids

| Compound ID | Substituent (Ar) | MCF-7 IC₅₀ (µM) | STAT3 Phosphorylation IC₅₀ (µM) | Source |

| 5a | Phenyl | 10.2 | 7.87 | [9] |

| 5b | 4-Chlorophenyl | 8.5 | 3.59 | [9] |

| 5e | Thiazol-2-yl | 7.9 | 3.01 | [9] |

| 5i | Pyrimidin-2-yl | 9.1 | 8.58 | [9] |

| Doxorubicin | Reference Drug | 4.5 | N/A | [9] |

IL6/JAK2/STAT3 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway by naphthalene-sulfonamide derivatives.

Section 4: Handling, Storage, and Safety Protocols

As a highly reactive chemical, Naphthalene-2,7-disulfonyl dichloride requires careful handling to ensure personnel safety and maintain product integrity.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves.

-

Moisture Sensitivity: This compound reacts violently with water, hydrolyzing to form Naphthalene-2,7-disulfonic acid and corrosive hydrogen chloride gas.[1] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, cool place (2-8°C).[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines, except under controlled reaction conditions.

-

First Aid Measures:

-

Skin Contact: Causes severe skin burns.[11] Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Causes serious eye damage.[11] Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: May be harmful if inhaled and can cause respiratory irritation.[12] Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: May be harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Naphthalene-2,7-disulfonyl dichloride is a powerful and versatile bifunctional scaffold that serves as a cornerstone for innovation in both materials science and medicinal chemistry. Its well-defined structure and predictable reactivity allow for the systematic synthesis of novel polymers and complex organic molecules. As demonstrated through the case study of STAT3 inhibitors, its derivatives have significant potential in the development of targeted therapeutics. By understanding its molecular architecture, mastering its synthesis, and adhering to strict safety protocols, researchers can effectively unlock the full potential of this invaluable chemical building block.

References

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. Elsayed, G. H., et al. RSC Advances, 2025. [Link]

-

Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Ghorbani-Vaghei, R., et al. ResearchGate, 2025. [Link]

-

Naphthalene-2,7-disulfonyl dichloride | C10H6Cl2O4S2 | CID 2795149. PubChem. [Link]

- Preparation method of 2, 7-naphthalene disulfonic acid.

- Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid.

-

Synthesis of 2,7-naphthalenedisulfonic acid. PrepChem.com. [Link]

-

Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. Eureka Patents. [Link]

-

Why phosphorus pentachloride is used for chlorination of organic compounds. Brainly.in. [Link]

-

naphthalene-1,5-disulfonyl chloride. Organic Syntheses Procedure. [Link]

-

Naphthalene-2,7-disulfonyl dichloride. PubChem. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Singh, S. K., et al. European Journal of Medicinal Chemistry, 2019. [Link]

-

(PDF) Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. ResearchGate. [Link]

-

(PDF) Design, synthesis, and biological evaluation of naphthoylamide derivatives as inhibitors of STAT3 phosphorylation. ResearchGate. [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Publishing. [Link]

-

Synthesis and Identification of Novel Arylnaphthalene V-Atpase Inhibitors as Selective Anti-Filoviral Agents. Purdue e-Pubs. [Link]

Sources

- 1. Naphthalene-2,7-disulfonyl Dichloride CAS 19551-16-7 [benchchem.com]

- 2. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene-2,7-disulfonyl dichloride | C10H6Cl2O4S2 | CID 2795149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. brainly.in [brainly.in]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. "Synthesis and Identification of Novel Arylnaphthalene V-Atpase Inhibit" by Aaron Lindstrom [docs.lib.purdue.edu]

- 11. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Architectural Versatility of a Core Chemical Intermediate

An In-Depth Technical Guide to the Synthesis and Characterization of Naphthalene-2,7-disulfonyl Dichloride

Naphthalene-2,7-disulfonyl dichloride (CAS No: 19551-16-7) is a highly reactive, bifunctional organic compound that serves as a pivotal building block in advanced chemical synthesis.[1] Structurally, it comprises a rigid naphthalene core symmetrically substituted at the 2 and 7 positions with electrophilic sulfonyl chloride groups (-SO₂Cl).[2] This specific linear geometry and the high reactivity of the functional groups make it an invaluable intermediate for constructing complex molecular architectures.[1]

The sulfur atoms in the sulfonyl chloride groups are electron-deficient and thus highly susceptible to nucleophilic attack, enabling straightforward reactions with a wide range of nucleophiles such as amines, alcohols, and phenols.[1] This reactivity is harnessed to create sulfonamides and sulfonic acid esters, which are key linkages in various functional materials and biologically active molecules. Consequently, naphthalene-2,7-disulfonyl dichloride is instrumental in the development of high-performance polymers, specialized dyes, and novel pharmaceutical candidates, where its rigid backbone can impart desirable properties like thermal stability, specific optical characteristics, and defined spatial orientation.[1][3] This guide provides a comprehensive overview of its synthesis, characterization, and core applications for researchers in organic synthesis, materials science, and drug development.

Part 1: Synthesis Methodology

The synthesis of naphthalene-2,7-disulfonyl dichloride is most effectively achieved through a two-step process. The first step involves the selective disulfonation of naphthalene to yield the thermodynamically favored naphthalene-2,7-disulfonic acid. The subsequent step converts the sulfonic acid groups into the desired sulfonyl chlorides using a suitable chlorinating agent.

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below, highlighting the transformation from the starting material to the final product.

Caption: Overall workflow for the synthesis of naphthalene-2,7-disulfonyl dichloride.

Step 1: Disulfonation of Naphthalene

Causality and Mechanistic Insight: The sulfonation of naphthalene is a classic electrophilic aromatic substitution reaction. The formation of various isomers is highly dependent on reaction conditions, particularly temperature. While monosulfonation at lower temperatures favors the alpha-position (naphthalene-1-sulfonic acid), disulfonation at higher temperatures allows for thermodynamic equilibrium to be reached. The 2,7-disubstituted product is sterically less hindered and thermodynamically more stable than other isomers. The reaction is known to be reversible, and prolonged heating allows for the rearrangement of initially formed kinetic products to the more stable 2,7-isomer.[4] Controlling the temperature and reaction time is therefore critical to maximize the yield of the desired intermediate.[5]

Experimental Protocol: Synthesis of Naphthalene-2,7-disulfonic Acid This protocol is an adaptation from established industrial methods.[4][5]

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Initial Sulfonation: Charge the flask with naphthalene (1.0 eq). Begin stirring and carefully add concentrated sulfuric acid (98%, ~2.5 eq) in portions.

-

Heating and Isomerization: Heat the reaction mixture to approximately 170°C and maintain this temperature for 6-8 hours.[5] This extended period at high temperature is crucial for the formation of the 2,7-disulfonic acid isomer.

-

Reaction Monitoring (Optional): The reaction can be monitored by taking small aliquots, diluting them, and analyzing by LC-MS to track the disappearance of starting material and the formation of the desired product.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, carefully and slowly pour it over crushed ice. The naphthalene-2,7-disulfonic acid will precipitate out of the cold aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with cold, dilute sulfuric acid and then with a small amount of ice-cold water to remove residual acid. The crude product can be recrystallized from hot water or aqueous acid for higher purity. Dry the white crystalline product under vacuum.

Step 2: Conversion to Naphthalene-2,7-disulfonyl Dichloride

Causality and Mechanistic Insight: The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic chemistry. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride, sulfur dioxide, and hydrogen chloride. The use of excess thionyl chloride ensures the reaction goes to completion and helps to remove the water present in the sulfonic acid starting material.

Experimental Protocol: Synthesis of Naphthalene-2,7-disulfonyl Dichloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

-

Reagent Addition: Place the dried naphthalene-2,7-disulfonic acid (1.0 eq) into the flask. Add an excess of thionyl chloride (SOCl₂, at least 3-4 eq) and a catalytic amount of DMF (a few drops).

-

Reaction Conditions: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76°C) and maintain for 3-4 hours. The solid sulfonic acid will gradually dissolve as it converts to the sulfonyl chloride.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

Isolation and Purification: The crude product is typically a solid. It can be purified by recrystallization from a non-polar organic solvent such as benzene or hexane.

-

Final Product Handling: The resulting naphthalene-2,7-disulfonyl dichloride is a moisture-sensitive solid.[1] Collect the purified crystals by filtration in a dry atmosphere (e.g., under nitrogen) and store them in a desiccator or a tightly sealed container in a cool, dry place.[1]

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and assess the purity of the synthesized naphthalene-2,7-disulfonyl dichloride. A combination of spectroscopic and chromatographic techniques provides a self-validating system for product verification.

Characterization Data Summary

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift | Multiplet signals in the aromatic region, δ 7.8–8.5 ppm.[1] |

| ¹³C NMR | Chemical Shift | Signals for sulfonyl-substituted carbons expected at δ 125–135 ppm.[1] |

| FTIR | Vibrational Frequency | Strong S=O asymmetric and symmetric stretching bands at ~1375 cm⁻¹ and ~1175 cm⁻¹.[6] |

| Mass Spec. | Molecular Ion | Expected m/z corresponding to [C₁₀H₆Cl₂O₄S₂]⁺. Isotopic pattern for two Cl atoms. |

| LC-MS | Purity Analysis | Often analyzed as the hydrolyzed diacid to assess purity and identify impurities.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Due to the C₂ symmetry of the naphthalene-2,7-disulfonyl dichloride molecule, the number of unique proton and carbon signals is reduced, leading to a simplified and readily interpretable spectrum.[1]

-

¹H NMR: The aromatic protons on the naphthalene ring will appear as a set of multiplets. Given the strong electron-withdrawing nature of the sulfonyl chloride groups, these protons are deshielded and expected to resonate in the downfield region of the spectrum, typically between δ 7.8 and 8.5 ppm.[1]

-

¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the naphthalene core. The carbons directly attached to the sulfonyl chloride groups are of particular diagnostic value and are anticipated to appear in the range of δ 125–135 ppm.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the presence of the sulfonyl chloride functional groups. The key diagnostic absorptions are the strong, characteristic stretching vibrations of the S=O bonds.

-

Asymmetric S=O Stretch: A strong band is expected in the region of 1410-1370 cm⁻¹.[6]

-

Symmetric S=O Stretch: A second strong band is expected between 1204-1166 cm⁻¹.[6] The presence of both of these intense bands is a definitive indicator of the sulfonyl chloride functionality.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should display a molecular ion peak corresponding to the chemical formula C₁₀H₆Cl₂O₄S₂ (Molecular Weight: ~325.2 g/mol ).[2]

-

Isotopic Pattern: A crucial feature will be the isotopic signature of the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

-

LC-MS Analysis: Due to the high reactivity and susceptibility of the compound to hydrolysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for assessing purity.[1] In this technique, the compound may be observed as its more stable hydrolyzed form, naphthalene-2,7-disulfonic acid, which is ideal for separation on reverse-phase columns.[1] This method is invaluable for monitoring reaction completion and quantifying impurities.[1]

Part 3: Applications in Research and Drug Development

The unique structural and chemical properties of naphthalene-2,7-disulfonyl dichloride make it a versatile tool for chemists and materials scientists.

Sources

- 1. Naphthalene-2,7-disulfonyl Dichloride CAS 19551-16-7 [benchchem.com]

- 2. Naphthalene-2,7-disulfonyl dichloride | C10H6Cl2O4S2 | CID 2795149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene-2-Sulfonyl Chloride [anshulchemicals.com]

- 4. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 5. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 6. acdlabs.com [acdlabs.com]

Spectroscopic Characterization of Naphthalene-2,7-disulfonyl Dichloride: A Technical Guide for Researchers

Introduction: The Analytical Imperative for a Versatile Building Block

Naphthalene-2,7-disulfonyl dichloride (CAS 19551-16-7) is a pivotal bifunctional reagent in the realms of medicinal chemistry, polymer science, and materials research.[1] Its rigid naphthalene core, symmetrically functionalized with two highly reactive sulfonyl chloride groups, offers a unique geometric and electronic profile for the synthesis of complex molecular architectures.[1] The electrophilic nature of the sulfur atoms in the sulfonyl chloride moieties makes them prime targets for nucleophilic substitution, enabling the facile creation of sulfonamides, sulfonate esters, and other derivatives with potential applications in drug development and high-performance polymers.[1]

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents significant analytical challenges. Naphthalene-2,7-disulfonyl dichloride is sensitive to moisture and can readily hydrolyze, necessitating careful handling and specialized analytical protocols to ensure its structural integrity and purity. This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this important molecule. The focus will be on not only the interpretation of spectroscopic data but also the underlying principles and practical considerations for obtaining high-quality, reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For a molecule like naphthalene-2,7-disulfonyl dichloride, both ¹H and ¹³C NMR are indispensable for confirming its identity and assessing its purity.

¹H NMR Spectroscopy: A Proton's Perspective

Due to the C₂h symmetry of the 2,7-disubstituted naphthalene ring, a simplified ¹H NMR spectrum is anticipated. The aromatic protons, influenced by the electron-withdrawing sulfonyl chloride groups, are expected to resonate in the downfield region.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity |

| 7.8 – 8.5 | Multiplet |

Note: This data is predicted and may vary based on the solvent and experimental conditions.[1]

Expert Insights & Causality: The deshielding of the aromatic protons, causing them to appear at a high chemical shift (downfield), is a direct consequence of the strong electron-withdrawing nature of the two -SO₂Cl groups. This effect reduces the electron density around the protons, making them more susceptible to the applied magnetic field. The symmetrical substitution pattern leads to fewer unique proton environments than in an unsymmetrical naphthalene derivative, resulting in a less complex spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The symmetry of naphthalene-2,7-disulfonyl dichloride will again lead to a reduced number of signals compared to an unsymmetrical analogue.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 125 – 135 | Singlet | Aromatic Carbons |

Note: This data is predicted and may vary based on the solvent and experimental conditions.[1]

Expert Insights & Causality: The carbons directly attached to the electron-withdrawing sulfonyl chloride groups are expected to be the most deshielded and thus appear at the lower end of the predicted chemical shift range. The quaternary carbons of the naphthalene ring will also be observable, though their relaxation times may be longer, potentially requiring adjusted experimental parameters for optimal detection.

Experimental Protocol: NMR Analysis of a Reactive Sulfonyl Chloride

Given the reactivity of naphthalene-2,7-disulfonyl dichloride, particularly its susceptibility to hydrolysis, a carefully designed experimental protocol is paramount.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure all glassware (NMR tube, vials, etc.) is scrupulously dried in an oven and cooled in a desiccator immediately prior to use.

-

In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh 5-10 mg of naphthalene-2,7-disulfonyl dichloride into a clean, dry NMR tube.

-

Add approximately 0.6 mL of an anhydrous, aprotic deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆) via a dry syringe.

-

Cap the NMR tube securely and gently agitate to ensure complete dissolution.

-

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Caption: NMR analysis workflow for reactive sulfonyl chlorides.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For naphthalene-2,7-disulfonyl dichloride, the IR spectrum will be dominated by strong absorptions corresponding to the stretching vibrations of the S=O and S-Cl bonds.

Predicted Key IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1370 | S=O Asymmetric Stretch |

| ~1170 | S=O Symmetric Stretch |

| ~600 | S-Cl Stretch |

Note: This data is predicted and may vary based on the sampling method.[1]

Expert Insights & Causality: The high frequency and intensity of the S=O stretching bands are due to the large change in dipole moment during the vibration and the strong bond order between sulfur and oxygen. The presence of two distinct, strong bands in this region is highly characteristic of the sulfonyl group. The S-Cl stretch appears at a lower frequency due to the heavier mass of the chlorine atom compared to oxygen.

Experimental Protocol: IR Analysis of a Moisture-Sensitive Solid

The hygroscopic nature of both the analyte and the common IR transparent matrix material, potassium bromide (KBr), demands a protocol that minimizes exposure to atmospheric moisture.

Step-by-Step Methodology (KBr Pellet Method):

-

Preparation:

-

Gently grind a small amount (1-2 mg) of high-purity, dry KBr powder in a clean, dry agate mortar and pestle.

-

Quickly add approximately 0.5-1% by weight of naphthalene-2,7-disulfonyl dichloride to the KBr powder.

-

Briefly but thoroughly grind the mixture to ensure a homogenous dispersion of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture to a pellet press die.

-

Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known values for sulfonyl chlorides.

-

Caption: IR analysis workflow using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. For naphthalene-2,7-disulfonyl dichloride, MS can confirm the molecular formula and offer structural insights through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₀H₆Cl₂O₄S₂[2]

-

Molecular Weight: 325.2 g/mol [2]

-

Expected Molecular Ion (M⁺): m/z 325 (with characteristic isotopic pattern for two chlorine atoms).

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (•Cl) to give [M-Cl]⁺.

-

Loss of sulfur dioxide (SO₂) to give [M-SO₂]⁺.

-

Cleavage of the S-Cl bond.

-

Sequential loss of multiple SO₂ and Cl fragments.

-

Expert Insights & Causality: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M peak, and the M+4 peak will be about 10% of the M peak, providing a clear signature for the presence of two chlorine atoms. The S-C and S-Cl bonds are relatively weak and prone to cleavage upon ionization, leading to the characteristic loss of SO₂ and Cl.

Experimental Protocol: MS Analysis Considerations

Direct analysis of sulfonyl chlorides by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their thermal lability and reactivity. Liquid Chromatography-Mass Spectrometry (LC-MS) is often a more suitable approach, although hydrolysis in the mobile phase can be a concern.

Step-by-Step Methodology (LC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of naphthalene-2,7-disulfonyl dichloride in an aprotic solvent such as acetonitrile.

-

-

LC Separation:

-

Utilize a reversed-phase C18 column.

-

Employ a mobile phase system that minimizes water content, for example, a gradient of acetonitrile and a small amount of an organic acid (e.g., formic acid) in an organic solvent.

-

-

MS Detection:

-

Use an electrospray ionization (ESI) source, likely in positive ion mode.

-

Acquire data in full scan mode to detect the molecular ion and major fragments.

-

Tandem MS (MS/MS) can be used to isolate the molecular ion and induce fragmentation to confirm the structure.

-

Alternative Approach: Derivatization for GC-MS

To improve volatility and thermal stability for GC-MS analysis, naphthalene-2,7-disulfonyl dichloride can be derivatized.

-

Derivatization:

-

React the sulfonyl chloride with an amine (e.g., diethylamine) in an aprotic solvent to form the corresponding stable sulfonamide.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program that allows for the elution of the sulfonamide derivative.

-

The mass spectrum will show the molecular ion of the sulfonamide and its characteristic fragmentation pattern.

-

Caption: Mass spectrometry workflows for sulfonyl chloride analysis.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of naphthalene-2,7-disulfonyl dichloride requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and provides valuable fragmentation data. Due to the reactive nature of this compound, meticulous attention to experimental detail, particularly the exclusion of moisture, is critical for obtaining accurate and reproducible results. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and reliably characterize this versatile and important chemical building block.

References

- Supporting Information for: Aizenberg, M., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Please note: A specific, publicly available article with the full experimental data for naphthalene-2,7-disulfonyl dichloride was not identified in the search. This citation is a placeholder for a representative source of NMR experimental procedures.]

-

PubChem. Naphthalene-2,7-disulfonyl dichloride. [Link]

-

RSC Publishing. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. [Link]

-

NIST. 2-Naphthalenesulfonyl chloride. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]

-

SCBIO. 2,7-Naphthalenedisulfonyl chloride. [Link]

-

ResearchGate. Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. [Link]

Sources

A Technical Guide to the Solubility of Naphthalene-2,7-disulfonyl Dichloride in Organic Solvents

Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of Naphthalene-2,7-disulfonyl dichloride, a critical bifunctional intermediate in polymer science and organic synthesis. For researchers, scientists, and drug development professionals, understanding the solubility of this reagent is paramount for successful reaction design, purification, and material fabrication. This document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility, with a primary focus on the compound's high reactivity. We present a framework for solvent selection, a summary of expected solubility behaviors in common organic solvents, and a robust, step-by-step experimental protocol for accurate solubility determination. The guide is structured to provide field-proven insights, ensuring that experimental choices are grounded in sound chemical logic.

Introduction to Naphthalene-2,7-disulfonyl Dichloride: A Molecule of Duality

Naphthalene-2,7-disulfonyl dichloride (C₁₀H₆Cl₂O₄S₂) is a highly valuable building block in advanced chemical synthesis.[1] Its rigid naphthalene core, symmetrically functionalized with two electrophilic sulfonyl chloride groups, makes it an ideal monomer for creating high-performance polymers and a versatile scaffold for novel molecular architectures.[1][2]

-

Molecular Formula: C₁₀H₆Cl₂O₄S₂

-

Molecular Weight: Approximately 325.19 g/mol [2]

-

Key Applications: Serves as a cross-linking agent and monomer for synthesizing polyamides and other polymers, imparting thermal stability and unique optical properties.[1] It is also instrumental in supramolecular chemistry and as a scaffold for biologically active sulfonamide derivatives.[1]

The primary challenge in handling this compound lies in its chemical duality. The large, aromatic naphthalene core is inherently nonpolar, suggesting solubility in nonpolar organic solvents. However, the two sulfonyl chloride (-SO₂Cl) groups are highly polar and, more importantly, extremely reactive. This reactivity, particularly towards nucleophiles, is the single most critical factor governing solvent selection and is the central theme of this guide.

The Decisive Factor: Solvent-Solute Reactivity

While the principle of "like dissolves like" is a useful starting point, for Naphthalene-2,7-disulfonyl dichloride, it is superseded by the principle of chemical compatibility. The sulfur atom in each sulfonyl chloride group is highly electron-deficient and serves as a potent electrophile, readily undergoing nucleophilic substitution.[1] This reactivity dictates the classification of solvents into two distinct categories: appropriate (aprotic) and inappropriate (protic).

Protic Solvents: A Reactive Pathway to Avoid

Protic solvents contain acidic protons, most commonly in the form of O-H or N-H bonds (e.g., water, methanol, ethanol, ammonia, primary/secondary amines). These solvents are unsuitable for dissolving Naphthalene-2,7-disulfonyl dichloride, as they will react with it via solvolysis.[1]

The reaction with water (hydrolysis) or alcohols (alcoholysis) results in the decomposition of the sulfonyl chloride into the corresponding naphthalene-2,7-disulfonic acid or sulfonic acid esters, respectively, with the concurrent release of hydrochloric acid (HCl).[1] This is not a dissolution but a chemical transformation. Therefore, to maintain the integrity of the starting material, protic solvents must be rigorously excluded.

Aprotic Solvents: The Key to True Solubilization

Aprotic solvents lack acidic protons and do not have O-H or N-H bonds.[3] They are the only viable choice for dissolving Naphthalene-2,7-disulfonyl dichloride. They can be further subdivided based on their polarity.

-

Polar Aprotic Solvents: These solvents possess large dipole moments and are capable of dissolving polar compounds.[3] Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and acetone are excellent candidates.[1][4] Their polarity effectively solvates the polar -SO₂Cl groups, while their organic nature interacts favorably with the naphthalene backbone. Indirect evidence strongly supports their use; for instance, polymers derived from this monomer are often analyzed in DMF or THF, indicating solubility.[1]

-

Nonpolar & Moderately Polar Aprotic Solvents: Solvents like dichloromethane (DCM), chloroform, and ethyl acetate can also be effective. Their primary interaction is with the nonpolar aromatic core. While they may be less effective at solvating the highly polar functional groups, they can still provide sufficient solubility for many synthetic applications.

The logical flow for solvent selection is illustrated in the diagram below.

Caption: Experimental workflow for gravimetric solubility determination.

Safety and Handling Imperatives

-

Moisture Sensitivity: Naphthalene-2,7-disulfonyl dichloride is highly sensitive to moisture and must be stored and handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). [1]* Corrosivity: Upon contact with moisture, it releases HCl and is therefore corrosive. [1]Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Handling: Work in a well-ventilated fume hood.

Conclusion

The solubility of Naphthalene-2,7-disulfonyl dichloride is fundamentally governed by its chemical reactivity. The selection of a solvent is not merely a question of polarity matching but a critical choice to prevent decomposition of this valuable reagent. Aprotic solvents are the only appropriate media for preparing true solutions. For precise applications, the scarcity of published quantitative data necessitates empirical determination. The gravimetric protocol detailed in this guide provides a robust and reliable method for researchers to generate accurate solubility data, enabling greater control and reproducibility in synthesis and material science applications.

References

-

Angene Chemical. (n.d.). 2,6-Naphthalenedisulfonyl Dichloride(CAS# 13827-62-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthalenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.

-

Anshul Specialty Molecules. (n.d.). Naphthalene-2-Sulfonyl Chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalene-2,7-disulfonyl dichloride. PubChem Compound Database. Retrieved from [Link]

-

Reddit. (2015). Tips on dissolving Napthalene crystals in DMSO. r/labrats. Retrieved from [Link]

-

Reddit. (2020). How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar?. r/chemhelp. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene with Dichloromethane. IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

ResearchGate. (2016). Naphthalene n B(a)P are not dissolving in DMSO as mention in the literature...kindly suggest the answer who so ever have worked on it?. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability. Retrieved from [Link]

-

National Center for Biotechnology Information. (1998). Analysis of the effects of protic, aprotic, and multi-component solvents on the fluorescence emission of naphthalene and its exciplex with triethylamine. PubMed. Retrieved from [Link]

-

ResearchGate. (1998). Analysis of the Effects of Protic, Aprotic, and Multi-Component Solvents on the Fluorescence Emission of Naphthalene and its Exciplex with Triethylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthalene-2-sulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,7-Naphthalenedisulfonic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride.

-

ResearchGate. (2016). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. Retrieved from [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilicity and Reactivity of Naphthalene-2,7-disulfonyl Dichloride

Introduction

Naphthalene-2,7-disulfonyl dichloride is a highly versatile, bifunctional organic building block that serves as a cornerstone in advanced materials science and organic synthesis.[1] Its utility stems from a rigid naphthalene core symmetrically functionalized with two highly reactive sulfonyl chloride groups.[1] The inherent electrophilicity of the sulfur atoms within these groups dictates the compound's reactivity, making it an invaluable intermediate for constructing sophisticated molecular architectures, from high-performance polymers to novel pharmacophores.[1] This guide provides a comprehensive exploration of the electronic properties, reactivity, and practical applications of naphthalene-2,7-disulfonyl dichloride, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Principles: The Electrophilic Nature of the Sulfonyl Chloride Group

The chemical behavior of naphthalene-2,7-disulfonyl dichloride is dominated by the properties of its two sulfonyl chloride (-SO₂Cl) functional groups. The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is bonded to two strongly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant electron deficiency on the sulfur atom, rendering it a potent electrophile.[2][3]

This high electrophilicity is the foundation of its reactivity, enabling facile nucleophilic substitution reactions.[1] The chloride ion is an excellent leaving group, further promoting these transformations.[2] The reaction with nucleophiles generally proceeds through a nucleophilic substitution mechanism at the sulfonyl sulfur center, likely via a stepwise addition-elimination pathway involving a transient, high-energy trigonal bipyramidal intermediate.[1][2]

Structure of Naphthalene-2,7-disulfonyl dichloride

Caption: Structure of Naphthalene-2,7-disulfonyl dichloride.

Reactivity Profile: A Gateway to Diverse Derivatives

The two electrophilic sulfonyl chloride groups are the primary sites of chemical reactivity, readily undergoing substitution with a wide range of nucleophiles.[1] This bifunctionality allows the molecule to act as a linear, rigid cross-linking agent or as a monomer in polymerization reactions.[1]

Key Synthetic Transformations

-

Reaction with Amines (Sulfonamide Formation): This is one of the most prevalent reactions. Primary and secondary amines attack the electrophilic sulfur atom to form highly stable sulfonamides, releasing HCl as a byproduct.[1][4] This reaction is fundamental in the synthesis of dyes, pigments, and a vast number of biologically active compounds, as the sulfonamide linkage is a key pharmacophore.[1][5]

-

Reaction with Alcohols and Phenols (Sulfonate Ester Formation): Alcohols and phenols react similarly to amines to yield stable sulfonate esters.[1][4] This transformation is often catalyzed by a non-nucleophilic base like pyridine, which serves to neutralize the generated HCl.[1][6]

-

Reaction with Water (Hydrolysis): Naphthalene-2,7-disulfonyl dichloride is sensitive to moisture. In the presence of water, the sulfonyl chloride groups hydrolyze to form the corresponding naphthalene-2,7-disulfonic acid.[1][4] This necessitates careful handling and storage in dry, cool conditions to maintain its integrity.[1]

-

Reaction with Thiols (Thiosulfonate Formation): Thiols can also act as nucleophiles, reacting to produce thiosulfonates (thioesters).[1]

General Mechanism: Nucleophilic Substitution at Sulfur

Caption: Generalized mechanism for nucleophilic substitution.

Synthesis and Preparation

The industrial preparation of naphthalene-2,7-disulfonyl dichloride is typically a two-step process starting from naphthalene.

-

Disulfonation of Naphthalene: Naphthalene is reacted with an excess of a strong sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid (oleum).[7][8][9] The reaction conditions, particularly temperature, are critical for achieving a high yield of the desired 2,7-disulfonic acid isomer over other isomers like 2,6- or 1,5-naphthalenedisulfonic acid.[9]

-

Conversion to Sulfonyl Chloride: The resulting naphthalene-2,7-disulfonic acid (or its corresponding salt) is then converted to the disulfonyl dichloride. This is accomplished using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid.[4][10][11]

Synthetic Workflow

Caption: Key steps in the synthesis of the title compound.

Quantitative Data and Properties

| Property | Value | Source |

| CAS Number | 19551-16-7 | [1][12] |

| Molecular Formula | C₁₀H₆Cl₂O₄S₂ | [12] |

| Molecular Weight | 325.2 g/mol | [1][12] |

| Appearance | Solid | [13] |

| Melting Point | Data varies, typically solid at room temp. | [13] |

| InChIKey | FJKUZZHKEDNPDN-UHFFFAOYSA-N | [1][12] |

Experimental Protocols: A Practical Guide

As a self-validating system, the following protocols are designed with built-in checks and clear causality for experimental choices, ensuring reproducibility and success.

Protocol 1: Synthesis of a Bis-Sulfonamide Derivative

Objective: To synthesize N,N'-diethylnaphthalene-2,7-disulfonamide, a representative bis-sulfonamide, by reacting naphthalene-2,7-disulfonyl dichloride with ethylamine.

Materials:

-

Naphthalene-2,7-disulfonyl dichloride (1.0 eq)

-

Ethylamine (2.2 eq, 70% solution in water or neat)

-

Pyridine or Triethylamine (2.5 eq, as an acid scavenger)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Methodology:

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve naphthalene-2,7-disulfonyl dichloride (1.0 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material.[1] Nitrogen provides an inert atmosphere.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and ensuring selective formation of the desired product.

-

-

Nucleophile & Base Addition: In the dropping funnel, prepare a solution of ethylamine (2.2 eq) and pyridine (2.5 eq) in DCM. Add this solution dropwise to the stirred solution of the disulfonyl dichloride over 30-60 minutes.

-

Causality: A slight excess of the amine ensures complete reaction of both sulfonyl chloride groups. Pyridine acts as a base to neutralize the HCl generated, driving the reaction to completion and preventing the protonation of the ethylamine nucleophile.[6]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the visual confirmation of the consumption of the starting material and the formation of the product.

-

-

Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Causality: This series of washes systematically removes unreacted reagents and byproducts, leading to a cleaner crude product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N,N'-diethylnaphthalene-2,7-disulfonamide.

Protocol 2: Synthesis of a Bis-Sulfonate Ester

Objective: To synthesize a naphthalene-2,7-bis(sulfonate ester) by reacting the disulfonyl dichloride with a phenol.

Methodology: The protocol is highly similar to Protocol 1, with the following key modifications:

-

Nucleophile: Use a phenol (e.g., phenol or p-cresol) (2.2 eq) instead of an amine.

-

Base: A non-nucleophilic base like pyridine is essential.

-

Work-up: The initial acid wash (1 M HCl) may not be necessary if the phenol is a solid and used in precise stoichiometry. Instead, a wash with 1 M NaOH can be used to remove any unreacted phenol, followed by neutralization washes.

Core Applications

The predictable and robust reactivity of naphthalene-2,7-disulfonyl dichloride makes it a valuable precursor in several fields:

-

Polymer Science: It serves as a rigid monomer for preparing high-performance polymers like polyamides and poly(sulfonate ester)s. The 2,7-disubstituted naphthalene backbone imparts enhanced thermal stability and unique optical properties to the resulting materials.[1]

-

Supramolecular Chemistry: The linear, constrained geometry of the molecule is ideal for designing and creating defined molecular structures, including macrocycles and cages, with applications in molecular recognition and host-guest chemistry.[1]

-

Medicinal Chemistry: It is a key starting material for creating libraries of bis-sulfonamide derivatives for screening as potential therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous drugs.[5]

-

Dye Chemistry: The naphthalene core can be functionalized to create specialized dyes with tailored photophysical properties.[1]

Conclusion

Naphthalene-2,7-disulfonyl dichloride is a powerful and versatile chemical tool. Its high reactivity is governed by the pronounced electrophilicity of its two sulfonyl chloride groups, which are strategically positioned on a rigid aromatic scaffold. A thorough understanding of its electronic properties, reaction mechanisms, and handling requirements, as detailed in this guide, empowers researchers to harness its full potential in the synthesis of advanced materials, complex molecular architectures, and novel chemical entities.

References

- Wikipedia. Sulfonyl halide.

- Fiveable. Sulfonyl Chloride Definition.

- BenchChem. Chemical reactivity of the sulfonyl chloride group.

- BenchChem. Naphthalene-2,7-disulfonyl Dichloride CAS 19551-16-7.

- Wiley Online Library.

- IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.

- PrepChem.com. Synthesis of 2,7-naphthalenedisulfonic acid.

- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Google Patents. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

- Google Patents.

- Google Patents. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.

- Google Patents. CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid.

- Eureka. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid.